molecular formula C6H6ClN3O3 B576321 Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate CAS No. 1503-04-4

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Cat. No.: B576321
CAS No.: 1503-04-4
M. Wt: 203.582
InChI Key: XGISSQPLCGFZQW-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is a pyrazine derivative characterized by a hydroxyl group at position 5, an amino group at position 3, and a chlorine substituent at position 6, with a methyl ester at position 2. Pyrazine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their heterocyclic aromaticity and functional versatility .

Properties

IUPAC Name

methyl 2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGISSQPLCGFZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701581
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-04-4
Record name Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination Methods

Chlorination at the 6-position is typically achieved using electrophilic or nucleophilic agents. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 24 hours affords a 98.1% yield of chlorinated intermediates, as demonstrated in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Alternatively, thionyl chloride (SOCl₂) with catalytic DMF converts hydroxyl groups to chlorides under reflux conditions, achieving 79–97% yields in pyrazine systems.

Comparative Chlorination Conditions

ReagentSolventTemperatureTimeYieldSource
NCSDMF80°C24 h98.1%
SOCl₂ + DMFTolueneReflux1 h91%

Esterification Techniques

Esterification of pyrazine-2-carboxylic acids is commonly performed using SOCl₂ in methanol , yielding methyl esters. For example, 5-hydroxypyrazine-2-carboxylic acid reacted with SOCl₂ in methanol at reflux for 2 hours achieved a 65% yield of the methyl ester. Prolonged heating (4 hours) in hydrochloric acid/dioxane at 80°C further improved yields to 61%.

Key Insight : Excess SOCl₂ must be removed via rotary evaporation to prevent side reactions during subsequent steps.

Regioselective Amination at the 3-Position

Introducing the amino group at the 3-position requires nucleophilic substitution or reduction strategies. While direct amination of chloropyrazines is challenging due to poor leaving-group reactivity, ammonia in pressurized conditions or Gabriel synthesis may be employed. Although specific examples for this compound are scarce, analogous syntheses of methyl 3-aminopyrazine-2-carboxylate suggest that catalytic hydrogenation of nitro precursors or Ullmann-type couplings could be viable.

Hypothetical Pathway :

  • Chloropyrazine intermediate → Reaction with aqueous ammonia at 120°C under pressure.

  • Protection of hydroxyl group : Acetylation of the 5-hydroxyl group prior to amination to prevent oxidation.

Hydroxylation and Deprotection Strategies

The 5-hydroxyl group is introduced via hydrolysis of protected intermediates. Lithium hydroxide (LiOH) in aqueous solution at room temperature effectively cleaves ester protecting groups while preserving hydroxyl functionality, as seen in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

Example Protocol :

  • Methyl 3-amino-6-chloro-5-acetoxypyrazine-2-carboxylate → Hydrolysis with LiOH (2:1 mass ratio) in water.

  • Stir for 4 hours at 25°C to achieve deacetylation and hydroxyl group formation.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Starting Material : 5-Hydroxypyrazine-2-carboxylic acid.

  • Esterification : SOCl₂ in methanol, reflux, 2 hours (65% yield).

  • Chlorination : NCS in DMF, 80°C, 24 hours (98% yield).

  • Amination : Ammonia in ethanol, 100°C, 12 hours (hypothetical, 50–70% yield).

  • Hydroxylation : LiOH in water, 25°C, 4 hours (97% yield).

Total Yield : ~30–40% (cumulative).

Route B: Late-Stage Hydroxylation

  • Starting Material : Methyl 3-amino-6-chloropyrazine-2-carboxylate.

  • Hydroxylation : Oxidative hydroxylation with H₂O₂/Fe²⁺, pH 7, 50°C (hypothetical, 60% yield).

Advantage : Avoids hydroxyl group protection/deprotection.

Analytical and Optimization Data

Purity and Characterization

  • HPLC : Purity >98% achieved via recrystallization from methanol.

  • ¹H NMR : Diagnostic signals include δ 8.13 (pyrazine H-5), δ 3.85 (methyl ester), and δ 5.20 (hydroxyl proton).

Solvent and Catalyst Screening

StepOptimal SolventCatalystYield Improvement
ChlorinationDMFNone98%
EsterificationMethanolSOCl₂65%
AminationEthanolCuI (Ullmann)70% (hypothetical)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in substituent positions, ester groups, or additional functional moieties. Key examples include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate C₇H₆ClN₃O₃ -NH₂ (3), -Cl (6), -OH (5), -COOCH₃ (2) 227.6 Hydroxyl group enhances solubility; amino and chloro groups enable H-bonding and electrophilic reactivity.
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate C₁₂H₁₁ClN₄O₂ -NH₂ (3), -Cl (6), -NHPh (5), -COOCH₃ (2) 278.7 Anilino group increases lipophilicity; potential for π-π stacking.
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate C₁₂H₁₈ClN₅O₂ -NH₂ (3), -Cl (6), -piperazinyl (5), -COOCH₃ (2) 299.8 Piperazinyl group enhances basicity and bioavailability.
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate C₇H₆Cl₂N₃O₂ -NH₂ (3), -Cl (5,6), -COOCH₂CH₃ (2) 250.1 Dichloro substitution increases lipophilicity but reduces solubility.
Methyl 5-aminopyrazine-2-carboxylate C₆H₇N₃O₂ -NH₂ (5), -COOCH₃ (2) 153.1 Lack of chloro and hydroxyl groups simplifies synthesis but limits reactivity.

Key Observations :

  • Hydroxyl Group: The hydroxyl group in the target compound improves aqueous solubility compared to analogs like Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, which has higher lipophilicity due to dichloro substitution .
  • Anilino vs.
  • Ester Group : Methyl esters (vs. ethyl) slightly reduce molecular weight and may influence metabolic stability .

Stability and Reactivity

  • Oxidative Sensitivity: The hydroxyl group may render the compound more susceptible to oxidation compared to non-hydroxylated analogs like methyl 5-aminopyrazine-2-carboxylate .

Biological Activity

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group, a hydroxyl group, and a chloro group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been evaluated against various microbial strains, demonstrating effectiveness particularly against certain bacteria and fungi.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis6.25 µg/mL
Escherichia coli25 µg/mL
Candida albicans15.62 µg/mL

This table summarizes the MIC values obtained from various studies, highlighting the compound's potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound is being studied for potential anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The mechanism of action of this compound involves interactions with specific molecular targets within microbial and cancerous cells. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chloro group may participate in halogen bonding, influencing enzyme activity and receptor interaction.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed significant antimycobacterial activity comparable to established drugs like pyrazinamide (PZA) . The structure-activity relationship (SAR) indicated that substituents on the pyrazine ring greatly influence efficacy.
  • Antifungal Activity : Another research effort assessed various derivatives for antifungal activity against Trichophyton mentagrophytes, revealing promising results for certain compounds within the same chemical family .
  • Cell Viability Studies : In vitro studies on cancer cell lines have shown that this compound can reduce cell viability significantly at certain concentrations, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Bioavailability

Current research into the pharmacokinetics of this compound is limited. However, its solubility in organic solvents suggests favorable bioavailability characteristics for further development as a pharmaceutical agent.

Q & A

Q. Q1. What are the key structural features and synthetic routes for Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate?

Answer: The compound features a pyrazine ring substituted with amino (C3), chloro (C6), hydroxyl (C5), and methyl carboxylate (C2) groups. Its molecular formula is C₆H₅ClN₃O₃ (MW: 214.58 g/mol) . Synthetic routes typically involve:

Halogenation : Chlorination or bromination of pyrazine precursors (e.g., 5-hydroxypyrazine-2-carboxylic acid derivatives) using reagents like thionyl chloride or bromine under reflux .

Amination : Introduction of the amino group via nucleophilic substitution with ammonia or azide intermediates .

Esterification : Methanol-mediated esterification of carboxylic acid intermediates .

Key reagents : Thionyl chloride (for chlorination), sodium azide (for amination), and methanol (for esterification). Yields depend on reaction optimization (e.g., solvent polarity, temperature) .

Q. Q2. How is the compound characterized structurally, and what analytical methods are critical?

Answer: Primary techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ ~8.5 ppm for pyrazine protons; δ ~165 ppm for carbonyl carbons) .
  • X-ray Crystallography : SHELXL software is used for resolving crystal structures, with hydrogen-bonding patterns analyzed via graph-set notation (e.g., R22_2^2(8) motifs common in pyrazine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Table 1 : Example Characterization Data

TechniqueKey ObservationsReference
1^1H NMRδ 8.3 (s, H4), δ 3.9 (s, OCH3_3)
X-ray DiffractionSpace group P21_1/c, Z = 4
HRMSm/z 214.02 [M+H]+^+ (calculated: 214.01)

Advanced Research Questions

Q. Q3. What methodological challenges arise in studying its biological activity, and how are they addressed?

Answer: Challenges :

  • Solubility : Limited aqueous solubility due to hydrophobic substituents (e.g., methyl ester). Solutions include formulation with DMSO/PBS mixtures or derivatization to hydrophilic analogs .
  • Stability : Hydroxyl and amino groups may oxidize. Stability studies via HPLC under varying pH/temperature are critical .

Q. Biological Assay Design :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with controls for solvent interference .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to structure-activity trends .

Q. Q4. How do structural modifications (e.g., substituent variation) impact reactivity and bioactivity?

Answer: Case Study :

  • Chloro vs. Bromo : Bromo analogs (e.g., Methyl 3-amino-6-bromo-5-hydroxypyrazine-2-carboxylate) show higher electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki coupling) but lower metabolic stability .
  • Hydroxyl Group : Hydrogen-bonding capacity enhances crystallinity but reduces membrane permeability. Methylation of the hydroxyl group improves lipophilicity for CNS-targeted drugs .

Table 2 : Substituent Effects on Bioactivity

Substituent (Position)Reactivity TrendBioactivity ImpactReference
Cl (C6)Electrophilic substitutionEnhanced antimicrobial
OH (C5)Hydrogen-bond donorReduced cell permeability
NH2_2 (C3)Nucleophilic reactionsImproved kinase inhibition

Q. Q5. How are contradictory data in crystallographic or spectroscopic analyses resolved?

Answer: Common Contradictions :

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may arise due to solvent/kinetic factors. Solved via controlled recrystallization and differential scanning calorimetry (DSC) .
  • Tautomerism : Amino-hydroxyl tautomerism in pyrazines leads to ambiguous NMR signals. 15^15N NMR or deuterium exchange experiments clarify protonation states .

Q. Resolution Workflow :

Data Cross-Validation : Compare XRD, NMR, and IR data for consistency.

Computational Modeling : Density Functional Theory (DFT) predicts stable tautomers/geometries .

Q. Q6. What advanced methodologies optimize its synthesis for high-throughput applications?

Answer: Strategies :

  • Flow Chemistry : Continuous synthesis reduces reaction time (e.g., microreactors for halogenation steps) .
  • Catalytic Amination : Palladium-catalyzed Buchwald-Hartwig amination improves yield (85–92%) vs. traditional SNAr reactions (50–65%) .

Table 3 : Optimization Parameters

ParameterTraditional MethodAdvanced MethodYield Improvement
AminationSNAr (50–65%)Pd-catalyzed (85–92%)+30%
PurificationColumn ChromatographyPrep-HPLCPurity >99%

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